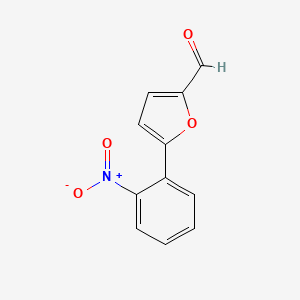

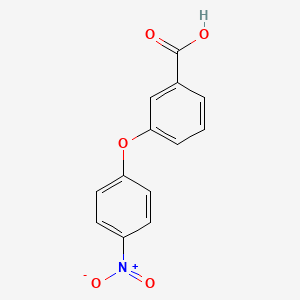

5-(2-Nitrophenyl)-2-furaldehyde

Overview

Description

5-(2-Nitrophenyl)-2-furaldehyde is a compound that has been studied for various applications, particularly in the field of medicinal chemistry. It is a derivative of nitrofuran, which is known for its antibacterial properties. The compound has been explored for its potential in treating bacterial infections and has been found to be effective against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest due to their chemotherapeutic properties. For instance, 5-nitro-2-furaldehyde semicarbazone, a related compound, has been synthesized and characterized using various techniques such as X-ray diffraction, vibrational spectroscopy, and differential scanning calorimetry . Another derivative, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, has been synthesized and its structure elucidated using X-ray powder diffraction and density functional theory .

Molecular Structure Analysis

The molecular structure of 5-nitrofurazone, a closely related compound, has been analyzed, revealing polymorphic forms with different molecular conformations and hydrogen-bonding networks . These polymorphs exhibit different crystal packing patterns, which can influence the compound's physical properties and reactivity .

Chemical Reactions Analysis

This compound and its derivatives undergo various chemical reactions. For example, 5-nitro-2-furaldehyde can react with pyridine to yield unusual self-condensation products . In alkaline solutions, 5-nitro-2-furaldehyde forms an anion of nitronic acid, which upon acidification, can undergo an irreversible redox ring-opening reaction .

Physical and Chemical Properties Analysis

The thermodynamic properties of this compound isomers have been studied, including their saturated vapor pressure and standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation . These properties are essential for understanding the compound's behavior under different conditions and for optimizing synthesis and application processes .

Scientific Research Applications

Thermodynamic Properties

- Research on isomeric 5-(nitrophenyl)-furyl-2 derivatives, including 5-(2-nitrophenyl)-2-furaldehyde, has focused on determining their thermodynamic properties. The standard enthalpies of sublimation and formation in the crystalline state at 298.15 K were calculated, contributing to a better understanding of their nature and aiding in the optimization of synthesis, purification, and application processes (Dibrivnyi et al., 2019).

Antimicrobial Activity

- The relationship between the structure of certain 5-nitro-2-furaldehyde derivatives and their antimicrobial activity was explored in a study examining their stereochemistry and efficacy in vitro and in vivo (Howarth, Hoyle & Wakefield, 1969).

Chemical Reactivity in Solutions

- The reactivity of 5-nitro-2-furaldehyde (NFA) in alkaline and acidic solutions has been investigated, revealing that it forms various compounds and undergoes redox reactions under different pH conditions. This research enhances understanding of its behavior in different chemical environments (Cisak, Rzeszowska-Modzelewska & Brzezińska, 2001).

Application in Analytical Chemistry

- 5-Nitro-2-furaldehyde has been used as a derivatizing agent for nitrofuran metabolites in honey, aiding in the development of a method for their detection and quantification using LC-MS/MS. This application demonstrates its utility in analytical chemistry for food safety (Melekhin et al., 2021).

Antibacterial Activity Mechanism

- Research dating back to 1947 investigated the antibacterial activity of 5-nitro-2-furaldehyde derivatives, focusing on their impact on bacterial processes. This early study provides insights into its mode of action in inhibiting bacterial growth (Cramer, 1947).

Quantum Chemical Analysis

- High-level quantum chemical calculations have been applied to study the molecular geometry, vibrational properties, and electronic properties of 5-(hydroxymethyl)-2-furaldehyde, a related compound. This research contributes to the understanding of its electronic structure and potential applications in materials science (Rajkumar et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-(2-Nitrophenyl)-2-furaldehyde is Methionine aminopeptidase . This enzyme plays a crucial role in the maturation of proteins by removing the methionine residue from the N-terminus of newly synthesized proteins .

Mode of Action

It is known that the compound interacts with this enzyme, potentially inhibiting its function .

Biochemical Pathways

The biochemical pathways affected by this compound are related to protein synthesis and maturation. By inhibiting Methionine aminopeptidase, the compound may disrupt the normal process of protein maturation, affecting the functionality of these proteins .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on protein maturation. By inhibiting Methionine aminopeptidase, the compound could potentially affect the structure and function of proteins within the cell .

Action Environment

Like many chemical compounds, its stability and activity could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

properties

IUPAC Name |

5-(2-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYRUURYXPVDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350089 | |

| Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20000-96-8 | |

| Record name | 5-(2-Nitrophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-Nitrophenyl)furfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)